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Compound of Interest

Compound Name:
Thalidomide-5-O-C3-NH2

hydrochloride

Cat. No.: B12372057 Get Quote

CAS Number: 2694727-94-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-O-C3-NH2
hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras

(PROTACs). While specific experimental data for this compound is limited in publicly accessible

literature, this document extrapolates from well-documented analogs and established principles

to offer a thorough resource on its synthesis, mechanism of action, and relevant experimental

protocols.

Core Concepts and Chemical Properties
Thalidomide-5-O-C3-NH2 hydrochloride is a derivative of thalidomide, a molecule known for

its immunomodulatory and anti-angiogenic properties.[1][2][3][4] In modern drug discovery,

thalidomide and its analogs, such as lenalidomide and pomalidomide, are widely utilized as

ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] The primary utility of Thalidomide-
5-O-C3-NH2 hydrochloride is to serve as a CRBN-recruiting moiety in the synthesis of

PROTACs.[8][9] The terminal amine group on the C3 linker provides a reactive handle for

conjugation to a ligand targeting a protein of interest.[6][10]
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Property Value Source

CAS Number 2694727-94-9 [9]

Molecular Formula C₁₆H₁₈ClN₃O₅ [9]

Molecular Weight 367.78 g/mol [9]

Appearance White to off-white solid

SMILES

O=C1C(C=CC(OCCCN)=C2)=

C2C(N1C(CC3)C(NC3=O)=O)

=O.Cl

[8]

Primary Use
Cereblon (CRBN) ligand for

PROTAC synthesis
[8][9]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
The thalidomide moiety of the molecule binds to the Cereblon (CRBN) protein, which is a

substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][11] This

binding event modulates the substrate specificity of the CRL4-CRBN complex.[12] When

incorporated into a PROTAC, the thalidomide derivative brings the CRBN E3 ligase into close

proximity with a target protein of interest. This induced proximity facilitates the transfer of

ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the

26S proteasome.[13][14]
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PROTAC Mechanism of Action

Synthesis and Experimental Protocols
While a specific synthesis protocol for Thalidomide-5-O-C3-NH2 hydrochloride is not detailed

in peer-reviewed literature, a plausible synthetic route can be inferred from established

methods for preparing 5-substituted thalidomide analogs. The general strategy involves the

reaction of a suitably protected aminopropoxy-substituted phthalic anhydride with 3-

aminopiperidine-2,6-dione.
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Experimental Protocol: Cereblon Binding Affinity Assay
(TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assay to determine the binding affinity of thalidomide derivatives to CRBN.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled

tracer from a tagged CRBN protein by a test compound. A high affinity of the test compound for

CRBN will result in a decrease in the FRET signal.

Materials:

His-tagged or GST-tagged recombinant human CRBN protein

Fluorescently labeled thalidomide tracer

Terbium-conjugated anti-tag antibody (e.g., anti-His or anti-GST)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

384-well low-volume microplates

TR-FRET plate reader

Procedure:

Prepare a serial dilution of Thalidomide-5-O-C3-NH2 hydrochloride in assay buffer.

In a 384-well plate, add the assay components in the following order:

Test compound (or vehicle control)

Tagged CRBN protein

Fluorescently labeled thalidomide tracer

Terbium-conjugated anti-tag antibody
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Incubate the plate at room temperature for 1-2 hours, protected from light.

Measure the fluorescence at the donor (e.g., 340 nm excitation, 490 nm emission) and

acceptor (e.g., 340 nm excitation, 520 nm emission) wavelengths using a TR-FRET plate

reader.

Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff

equation.

Quantitative Data for Thalidomide and Analogs
While specific binding data for Thalidomide-5-O-C3-NH2 hydrochloride is not publicly

available, the following table provides reference values for thalidomide and its well-

characterized analogs, lenalidomide and pomalidomide. These values were determined using

various biophysical assays.

Compound
Binding Affinity
(IC50/Ki)

Assay Method Reference

Thalidomide 22.4 nM (IC50) TR-FRET [15]

(S)-Thalidomide 11.0 nM (IC50) TR-FRET [15]

(R)-Thalidomide 200.4 nM (IC50) TR-FRET [15]

Lenalidomide 8.9 nM (IC50) TR-FRET [15]

Pomalidomide 6.4 nM (IC50) TR-FRET [15]

Note: The binding affinity of Thalidomide-5-O-C3-NH2 hydrochloride is expected to be

comparable to that of thalidomide, as the core glutarimide moiety responsible for CRBN binding

is retained.
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Experimental Validation of CRBN Engagement in
Cells
Confirming that a PROTAC engages CRBN within a cellular context is a critical step in its

development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

CETSA Experimental Workflow
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CETSA Experimental Workflow

Principle: The binding of a ligand to its target protein generally increases the thermal stability of

the protein. CETSA measures this change in thermal stability by heating cells or cell lysates to
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various temperatures and then quantifying the amount of soluble (non-denatured) target protein

remaining.

Procedure:

Cell Treatment: Treat cultured cells with the PROTAC incorporating Thalidomide-5-O-C3-
NH2 hydrochloride at various concentrations. Include a vehicle control (e.g., DMSO).

Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed

duration (e.g., 3 minutes).

Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured

proteins.

Quantification: Collect the supernatant containing the soluble proteins and quantify the

amount of CRBN using Western blotting or mass spectrometry.

Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the

PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the

treated samples indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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